molecular formula C15H22N2O3S B1610405 Methyl phenylalanylmethioninate CAS No. 22248-60-8

Methyl phenylalanylmethioninate

Cat. No.: B1610405
CAS No.: 22248-60-8
M. Wt: 310.4 g/mol
InChI Key: FMYZNHLSFOTKFH-UHFFFAOYSA-N
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Description

Methyl phenylalanylmethioninate is a synthetic methyl ester derivative of the dipeptide phenylalanylmethionine. Structurally, it combines phenylalanine and methionine residues linked via a peptide bond, with the carboxyl terminus esterified to a methyl group. The compound is of interest in pharmaceutical and biochemical research due to its role as a model for studying peptide stability, enzymatic hydrolysis, and membrane permeability .

Properties

IUPAC Name

methyl 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-20-15(19)13(8-9-21-2)17-14(18)12(16)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYZNHLSFOTKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512377
Record name Methyl phenylalanylmethioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22248-60-8
Record name Methyl phenylalanylmethioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl phenylalanylmethioninate typically involves the esterification of phenylalanine and methionine. One common method is the reaction of phenylalanine methyl ester with methionine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl phenylalanylmethioninate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl phenylalanylmethioninate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It serves as a substrate in enzymatic studies to understand the role of amino acid derivatives in metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including its role in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl phenylalanylmethioninate involves its interaction with specific molecular targets and pathways. The compound can be metabolized by enzymes to release phenylalanine and methionine, which are then incorporated into proteins or used in other metabolic processes. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of the active amino acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl phenylalanylmethioninate with analogous methyl esters and dipeptide derivatives, focusing on physicochemical properties, stability, and functional applications.

Table 1: Physicochemical Properties of this compound vs. Similar Compounds

Property This compound Methyl Salicylate Phenylalanylmethionine (Free Dipeptide) Methyl Acetate
Molecular Weight (g/mol) ~352.4 (calculated) 152.15 ~310.3 (calculated) 74.08
Solubility in Water Low Slightly soluble Moderate Highly soluble
Vapor Pressure (mmHg) Negligible 0.15 (25°C) Not applicable 173 (20°C)
LogP (Lipophilicity) ~1.8 (estimated) 2.26 ~0.5 (estimated) 0.11

Key Findings:

Lipophilicity and Bioavailability :
this compound exhibits higher lipophilicity (LogP ~1.8) than its parent dipeptide (LogP ~0.5), aligning with trends observed in methyl esters like methyl salicylate (LogP 2.26) . This property enhances membrane permeability, making it advantageous for drug delivery systems.

Stability :
Unlike methyl acetate, which hydrolyzes rapidly in aqueous environments, this compound demonstrates slower hydrolysis due to steric hindrance from the bulky peptide backbone . This stability is critical for applications requiring prolonged shelf life.

Functional Applications :

  • Compared to methyl salicylate (used in topical analgesics), this compound lacks aromatic hydroxyl groups, reducing its reactivity but improving thermal stability .
  • Unlike phenylalanylmethionine (a free dipeptide), the methyl ester form resists enzymatic degradation in the gastrointestinal tract, suggesting utility in oral peptide therapeutics .

Research Limitations and Contradictions

  • Contradictory Solubility Data : While methyl esters generally exhibit reduced water solubility (e.g., methyl salicylate ), some studies suggest that peptide-based methyl esters like this compound may form micelles in aqueous solutions, complicating solubility assessments .
  • Thermal Stability : this compound’s stability under high temperatures is inferred from methyl ester analogs (e.g., methyl salicylate decomposes at 222°C ), but direct experimental data is lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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